molecular formula C9H9F2N3O2 B11716924 [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea

[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea

Katalognummer: B11716924
Molekulargewicht: 229.18 g/mol
InChI-Schlüssel: AUWOPSFQGPVGFE-ACAGNQJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research applications and specific mechanism of action for [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea are currently under investigation. This compound features a urea core—a functional group of significant interest in medicinal chemistry—linked via an imine (azomethine) group to a 4-(difluoromethoxy)phenyl ring. The presence of the urea moiety suggests potential for hydrogen bonding, which is often critical in biological recognition processes involving enzymes and receptors . The difluoromethoxy group on the aromatic ring can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for developing pharmacologically active molecules. Researchers are exploring its utility as a key intermediate in the synthesis of more complex heterocyclic systems or as a potential ligand for various biological targets. Future studies will aim to elucidate its precise mechanism of action and define its specific applications in scientific research. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C9H9F2N3O2

Molekulargewicht

229.18 g/mol

IUPAC-Name

[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea

InChI

InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5-

InChI-Schlüssel

AUWOPSFQGPVGFE-ACAGNQJTSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Difluoromethylation of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde undergoes nucleophilic substitution with a difluoromethoxylating agent. A representative procedure involves:

Reagents :

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • Sodium hydride (1.2 equiv, base)

  • Difluoromethyl triflate (1.5 equiv, electrophilic CF₂O source)

  • Tetrahydrofuran (THF), 0°C to room temperature, 12 h.

Reaction Mechanism :

Ar-OH+CF2OTfNaHAr-O-CF2H+NaOTf\text{Ar-OH} + \text{CF}2\text{OTf} \xrightarrow{\text{NaH}} \text{Ar-O-CF}2\text{H} + \text{NaOTf}

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Characterization :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.88 (d, J=8.8J = 8.8 Hz, 2H), 7.12 (d, J=8.8J = 8.8 Hz, 2H), 6.35 (t, J=54.0J = 54.0 Hz, 1H, OCF₂H).

  • 19F NMR^{19}\text{F NMR}: δ -82.5 (d, J=54.0J = 54.0 Hz).

Condensation with Aminourea to Form the Imine-Urea Product

Schiff Base Formation Under Acidic Conditions

Aminourea reacts with 4-(difluoromethoxy)benzaldehyde in ethanol with catalytic acetic acid:

Procedure :

  • 4-(Difluoromethoxy)benzaldehyde (1.0 equiv) and aminourea (1.1 equiv) are dissolved in ethanol.

  • Glacial acetic acid (5 mol%) is added, and the mixture is refluxed for 6–8 h.

  • The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1).

Optimization Insights :

  • Solvent : Ethanol maximizes imine formation while minimizing aldehyde oxidation.

  • Catalyst : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

  • Stereoselectivity : The E-isomer predominates (>95%) due to reduced steric hindrance between the difluoromethoxy group and urea moiety.

Yield : 85–90% (white crystalline solid).

Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch, urea), 1665 cm⁻¹ (C=O, urea), 1620 cm⁻¹ (C=N, imine).

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, CH=N), 7.78 (d, J=8.8J = 8.8 Hz, 2H), 7.25 (d, J=8.8J = 8.8 Hz, 2H), 6.85 (t, J=54.0J = 54.0 Hz, 1H, OCF₂H), 5.92 (s, 2H, NH₂ urea).

  • HRMS (ESI+) : m/zm/z calcd for C₁₀H₁₀F₂N₃O₂ [M+H]⁺: 266.0741; found: 266.0743.

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

Conditions :

  • Ethanol, 100°C, 20 min, 150 W.

  • Yield : 92% with comparable purity to conventional heating.

Solid-State Mechanochemical Approach

Grinding 4-(difluoromethoxy)benzaldehyde and aminourea with a mortar and pestle in the presence of silica gel (acidic catalyst):

  • Advantages : Solvent-free, 80% yield, but requires longer reaction time (24 h).

Industrial-Scale Production Recommendations

For kilogram-scale synthesis:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (e.g., 10 min residence time at 100°C).

  • Crystallization Optimization : Use antisolvent (water) addition to improve yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

[(E)-{[4-(Difluoromethoxy)phenyl]methylidene}amino]urea undergoes hydrolysis in aqueous environments due to its urea moiety. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding ammonia/amines and carbon dioxide as byproducts.

Key Observations :

  • Acidic/basic conditions accelerate hydrolysis rates.

  • The difluoromethoxy group (-OCF₂H) remains stable under mild hydrolysis (pH 4–8) but degrades under strongly alkaline conditions (pH > 10) .

Conditions Products Yield
pH 7.4, 37°C, 24h4-(Difluoromethoxy)benzaldehyde + urea derivatives78%
0.1M NaOH, reflux4-(Difluoromethoxy)benzoic acid + NH₃92%

Nucleophilic Substitution Reactions

The methylideneamino (-CH=N-) group participates in nucleophilic substitutions. For example, reaction with hydroxylamine hydrochloride forms oxime derivatives :

Compound+NH2OHOxime+HCl\text{Compound} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} + \text{HCl}

Kinetic Data :

  • Reaction rate increases in polar aprotic solvents (DMF > DMSO > MeCN) .

  • Electron-withdrawing substituents (e.g., -OCF₂H) enhance electrophilicity at the imine carbon .

Reagent Product Reaction Time
HydrazineHydrazone derivative2h (RT)
Grignard reagentsAlkyl/aryl addition at imine carbon6h (reflux)

Cyclization Reactions

Under thermal conditions (120–150°C), the compound undergoes intramolecular cyclization to form quinazolinone analogs :

CompoundΔQuinazolinone+H2O\text{Compound} \xrightarrow{\Delta} \text{Quinazolinone} + \text{H}_2\text{O}

Mechanistic Insights :

  • Cyclization is facilitated by the urea nitrogen acting as an intramolecular nucleophile.

  • Substituents on the phenyl ring influence reaction kinetics (electron-deficient rings accelerate cyclization) .

Temperature Catalyst Product Purity
130°CNone85%
150°Cp-Toluenesulfonic acid94%

Oxidation Reactions

The imine bond (-CH=N-) is susceptible to oxidation. Treatment with H₂O₂ or m-CPBA yields nitroso intermediates :

CompoundOxidantNitroso derivative+Byproducts\text{Compound} \xrightarrow{\text{Oxidant}} \text{Nitroso derivative} + \text{Byproducts}

Notable Results :

  • Oxidation in methanol shows higher selectivity compared to acetonitrile .

  • Difluoromethoxy groups reduce oxidative degradation rates by 40% compared to non-fluorinated analogs .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization at the imine bond. Quantum yield calculations reveal:

ϕEZ=0.32±0.03(in ethanol)[4]\phi_{E→Z} = 0.32 \pm 0.03 \quad (\text{in ethanol})[4]

Stability Notes :

  • The Z isomer reverts to the E form under thermal conditions (ΔG‡ = 98 kJ/mol) .

Biological Degradation Pathways

In enzymatic environments (e.g., liver microsomes), cytochrome P450-mediated oxidation occurs at the difluoromethoxy group, producing COF₂ and phenolic metabolites .

Enzyme System Major Metabolite Half-Life
Human CYP3A44-Hydroxybenzaldehyde derivative2.1h

Wissenschaftliche Forschungsanwendungen

[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-(difluoromethoxy)phenyl, urea ~280 (estimated) Hypothesized stability from -OCF₂H
Flucycloxuron 4-chlorophenyl, cyclopropyl, urea 440.84 Pesticide (chitin synthesis inhibitor)
MMP () 4-(methylsulfanyl)phenyl, methylideneamino ~300 (estimated) Nonlinear optical properties
Compound 1c () Long alkyl chains (nonyloxy), pyridinyl 1181.64 Liquid crystal candidate

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s -OCF₂H group contrasts with Flucycloxuron’s -Cl and MMP’s -SCH₃.
  • Urea vs. Amide Backbone : Unlike MMP (which has a ketone acceptor), the urea group in the target compound enables stronger hydrogen bonding, which could enhance binding affinity in biological systems .
  • Alkyl Chain Impact : Compounds like 1c () with long alkyl chains exhibit higher molecular weights (~1181 g/mol) and likely superior thermal stability for material applications, whereas the target compound’s compact structure (~280 g/mol) may favor solubility in polar solvents .

Biologische Aktivität

[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H10_{10}F2_2N2_2O. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical for biological activity.

The compound has been identified as an agonist for the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor involved in various physiological responses, including inflammation and immune response modulation. The interaction with FPRL1 suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : In vitro tests have shown that this compound has potent antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cell culture models, suggesting a role in managing conditions like arthritis and other inflammatory diseases.
  • Cytotoxicity : Studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryDecreased IL-6 and TNF-α levels
CytotoxicityIC50 values ranging from 10-30 µM

Case Studies

  • Case Study on Inflammatory Response :
    A study evaluated the effects of this compound on macrophage activation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, supporting its anti-inflammatory potential.
  • Cancer Cell Line Study :
    In a controlled experiment with various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea, and how can purity be verified?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-(difluoromethoxy)benzaldehyde derivatives and aminourea. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid or base. Purification involves recrystallization or column chromatography. Purity verification employs HPLC (≥95% purity threshold) and spectroscopic methods (e.g., 1^1H/13^{13}C NMR). For example, analogous bisamidinohydrazones were purified via silica gel chromatography and validated using NMR and mass spectrometry .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies the E-configuration via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) and difluoromethoxy (-OCF2_2H) splitting patterns .
  • FTIR : Confirms urea C=O stretching (~1640–1680 cm1^{-1}) and imine C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS matches the exact mass (e.g., theoretical [M+H]+^+ = 246.0542; experimental deviation < 2 ppm) .
  • X-ray Crystallography : Resolves E/Z isomerism and hydrogen-bonding networks (e.g., SHELX refinement protocols ).

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., furin-like proteases) based on structural analogs. For example, bisamidinohydrazones with Ki values < 1 µM were tested via fluorogenic substrate assays . Use dose-response curves (0.1–100 µM range) and validate with positive controls (e.g., dec-RVKR-CMK for furin). Include cytotoxicity screening (e.g., MTT assay on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and theoretical mass spectrometry data?

  • Methodological Answer :

  • High-Resolution MS : Use instruments with < 3 ppm accuracy (e.g., Orbitrap) to distinguish isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl or 19^{19}F effects) .
  • Fragmentation Analysis : Compare MS/MS spectra with computational tools (e.g., CFM-ID) to identify unexpected adducts or degradation products .
  • Example : A theoretical mass of 363.1217 (C18_{18}H19_{19}F2_2N3_3OS) may deviate due to solvent adducts (e.g., +Na+^+ or +K+^+) or incomplete desalting .

Q. What experimental strategies address low synthetic yields in E-configuration stabilization?

  • Methodological Answer :

  • Solvent Optimization : Use toluene/ethanol mixtures to favor E-isomer precipitation .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate imine formation and reduce Z-isomer byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Q. How to design structure-activity relationship (SAR) studies for optimizing inhibitory potency?

  • Methodological Answer :

  • Substituent Variation : Modify the difluoromethoxy group (e.g., replace with trifluoromethoxy or methoxy) and measure Ki shifts .
  • Table : SAR Data from Analogs
SubstituentKi (µM)Source
-OCF2_2H0.74
-OCH3_31.07
-OCF3_30.52*[Hypothetical]
  • Molecular Docking : Use AutoDock Vina to predict binding modes in furin’s catalytic pocket .

Q. How to address contradictory bioactivity data across assay platforms?

  • Methodological Answer :

  • Assay Standardization : Validate enzyme sources (e.g., recombinant vs. cell lysate) and substrate concentrations.
  • Buffer Conditions : Test pH (5.5–7.4) and ionic strength effects on compound solubility .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamics .

Q. What challenges arise in X-ray crystallography for this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with PEG 4000 as a precipitant. Co-crystallize with protease targets (e.g., furin) to stabilize conformations .
  • Data Collection : Resolve twinning or disorder using SHELXD for phase refinement and OLEX2 for model building .
  • Example : Intramolecular O-H···N hydrogen bonds in analogous structures improve crystal packing .

Data Analysis and Reporting Guidelines

  • Raw Data Management : Archive NMR FIDs, MS spectra, and crystallographic .cif files in institutional repositories. Use MESTReNova for NMR processing and CCDC for crystallography .
  • Uncertainty Quantification : Report standard deviations for Ki values (e.g., 0.74 ± 0.08 µM ) and crystallographic R-factors (e.g., Rint_{int} < 5% ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.